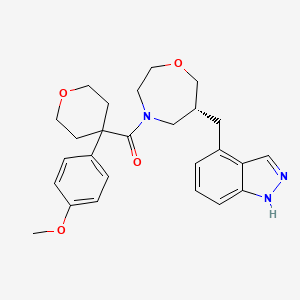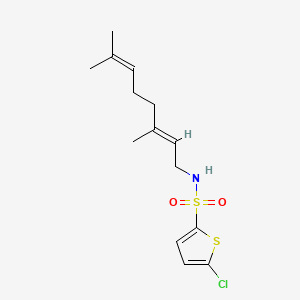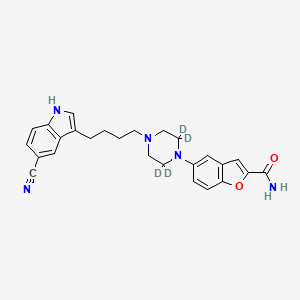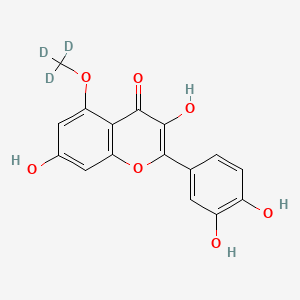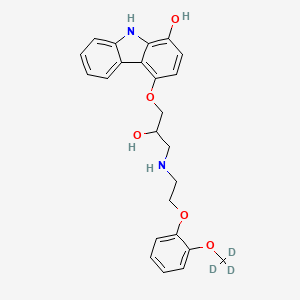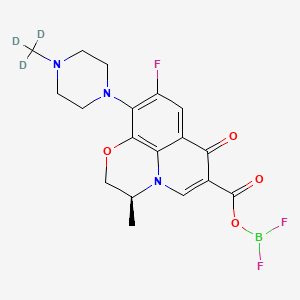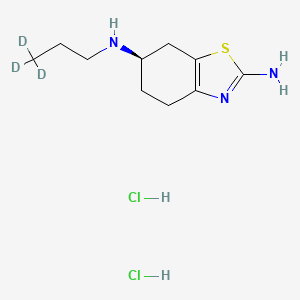
Dexpramipexole-d3 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexpramipexole-d3 (dihydrochloride) is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is an investigational oral medicine primarily developed for its ability to lower blood and tissue eosinophils, which are white blood cells involved in inflammatory responses . This compound is being developed by Areteia Therapeutics and has shown promise in treating conditions such as eosinophilic asthma .
Preparation Methods
The synthesis of dexpramipexole-d3 (dihydrochloride) involves several steps, starting with the preparation of the core structure, which is an amino-benzothiazole derivative. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazole ring.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Deuterium Labeling: The deuterium atoms are incorporated into the molecule to form dexpramipexole-d3. This is usually achieved through hydrogen-deuterium exchange reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods for dexpramipexole-d3 (dihydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dexpramipexole-d3 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The amino and benzothiazole groups can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dexpramipexole-d3 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying deuterium-labeled compounds.
Biology: The compound is used in biological studies to understand the role of eosinophils in various diseases.
Mechanism of Action
The exact mechanism of action of dexpramipexole-d3 (dihydrochloride) is not fully understood. it is known to target and reduce the levels of mature eosinophils and basophils in the blood. This reduction is believed to occur through the inhibition of eosinophil maturation in the bone marrow . The compound’s effects on eosinophils make it a promising candidate for treating eosinophil-associated diseases .
Comparison with Similar Compounds
Dexpramipexole-d3 (dihydrochloride) is unique compared to other similar compounds due to its specific targeting of eosinophils. Similar compounds include:
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist with similar applications as pramipexole.
Deutetrabenazine: A deuterium-labeled compound used to treat chorea associated with Huntington’s disease.
While these compounds share some structural similarities, dexpramipexole-d3’s unique ability to target eosinophils sets it apart and highlights its potential in treating eosinophil-associated conditions .
Properties
Molecular Formula |
C10H19Cl2N3S |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3;; |
InChI Key |
QMNWXHSYPXQFSK-IJHFPYGTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

